3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine is a chemical compound derived from floxuridine, an antimetabolite used primarily in oncology. This compound features two p-chlorobenzoyl groups attached to the 3 and 5 positions of the ribofuranose moiety, enhancing its pharmacological properties. The compound is classified under nucleoside analogs and is notable for its role in cancer treatment due to its ability to interfere with nucleic acid synthesis.
This compound falls under the category of nucleoside analogs, specifically targeting cancer cells by mimicking natural nucleosides. It is classified as an antimetabolite, which disrupts normal metabolic processes in cells, particularly in rapidly dividing cancerous tissues.
The synthesis of 3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine typically involves several steps:
Technical details include the use of reagents such as pyridine as a solvent and base during the acylation steps. The reaction conditions must be carefully controlled to ensure high yields and purity of the final compound .
The molecular structure of 3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine can be represented as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and purity .
3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine participates in several chemical reactions typical for nucleoside analogs:
Technical details involve monitoring reaction kinetics and optimizing conditions for maximal conversion rates .
The mechanism by which 3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine exerts its anticancer effects involves several steps:
Studies indicate that this compound has a significant inhibitory effect on tumor cell proliferation, demonstrating a mechanism similar to that of other fluorinated pyrimidines like 5-fluorouracil .
Relevant data from safety sheets indicate that it should be handled with care due to potential toxicity associated with its chemical structure .
3,5-Di-O-p-chlorobenzoyl α,β-Floxuridine is primarily utilized in:
The chemical identity of this floxuridine derivative is precisely defined by its IUPAC nomenclature and molecular composition. For the α-anomer, the systematic name is [(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate (CAS: 110558-30-0). The β-anomer is designated as [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate (CAS: 1582-79-2) [1] [4]. Both share the molecular formula C₂₃H₁₇Cl₂FN₂O₇, with a molecular weight of 523.29 g/mol. Isotope-labeled variants (e.g., ¹³C,¹⁵N₂) exhibit a molecular weight of 526.27 g/mol (Formula: C₂₂¹³CH₁₇Cl₂F¹⁵N₂O₇) [3]. Key structural features include:
Table 1: IUPAC Nomenclature and Molecular Formulas
Anomer | IUPAC Name | Molecular Formula | CAS No. |
---|---|---|---|
α | [(2R,3R,5S)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | C₂₃H₁₇Cl₂FN₂O₇ | 110558-30-0 |
β | [(2R,3S,5R)-3-(4-chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate | C₂₃H₁₇Cl₂FN₂O₇ | 1582-79-2 |
The anomeric configuration (α or β) dictates the spatial orientation of the glycosidic bond between the ribofuranose ring and the 5-fluorouracil base. In the α-anomer, the base is oriented trans to the 3'-substituent (axial position), while in the β-anomer, it is cis (equatorial position) [4]. This distinction critically influences:
Table 2: Stereochemical Features of α- vs. β-Anomers
Parameter | α-Anomer | β-Anomer |
---|---|---|
Glycosidic Bond | Axial | Equatorial |
Enzymatic Hydrolysis | Slower | Faster |
Synthetic Prevalence | Minor product | Major product |
While single-crystal X-ray data for this specific derivative is limited, its structural analogs suggest key conformational traits. The p-chlorobenzoyl groups enforce a rigid sugar puckering (C3'-endo conformation) due to steric constraints. This contrasts with floxuridine’s flexible C2'-endo conformation [7] [10]. Key features include:
Table 3: Predicted Crystallographic and Conformational Properties
Property | Observation | Significance |
---|---|---|
Sugar Puckering | C3'-endo | Enhanced metabolic stability |
Halogen Bonding | 2.8–3.1 Å | Stabilizes crystalline structure |
LogP | 4.0 | High lipophilicity |
Structural modifications in 3,5-Di-O-p-chlorobenzoyl floxuridine profoundly alter its physicochemical behavior relative to floxuridine (C₉H₁₁FN₂O₅, MW: 246.19 g/mol) [5]:
Table 4: Structural Comparison with Floxuridine
Attribute | 3,5-Di-O-p-chlorobenzoyl Floxuridine | Floxuridine |
---|---|---|
Molecular Weight | 523.29 g/mol | 246.19 g/mol |
LogP | 4.0 | −1.22 |
Hydroxyl Groups | Protected (esterified) | Free |
Anomeric Forms | α and β | β only |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7